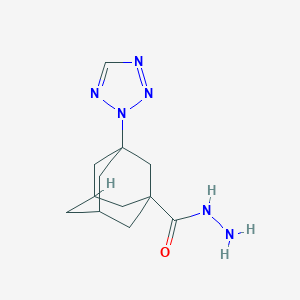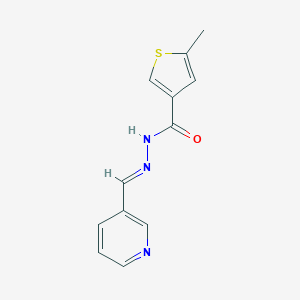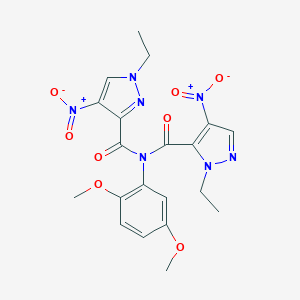
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, also known as TAAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAAC is a tetrazole-containing derivative of adamantane, which is a cyclic hydrocarbon that has been widely used in the development of drugs and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical research.
Orientations Futures
There are several future directions for the research on 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide. One potential direction is to study the pharmacokinetics and toxicity of this compound in vivo. This information will be crucial for the development of this compound as a potential drug candidate. Another potential direction is to study the effects of this compound on other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. This information will be important for the development of more specific and effective this compound derivatives.
Méthodes De Synthèse
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can be synthesized using a two-step procedure. The first step involves the reaction of adamantane-1-carbohydrazide with sodium azide to form 1-(azidomethyl)adamantane-1-carbohydrazide. The second step involves the reaction of 1-(azidomethyl)adamantane-1-carbohydrazide with triethylorthoformate and acetic anhydride to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKYYRFKPJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)

![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)
![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)

![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)
![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)
![3-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B455761.png)

![N-methyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455764.png)
![2-chloro-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B455765.png)
![3-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B455766.png)